5-Amino-1-(oxolan-3-ylmethyl)-1,2-dihydropyridin-2-one
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Overview
Description
5-Amino-1-(oxolan-3-ylmethyl)-1,2-dihydropyridin-2-one is a compound that belongs to the class of dihydropyridines This compound is characterized by the presence of an amino group, an oxolan-3-ylmethyl group, and a dihydropyridin-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(oxolan-3-ylmethyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the oxolan-3-ylmethyl intermediate: This step involves the reaction of oxirane with a suitable nucleophile to form the oxolan-3-ylmethyl group.
Formation of the dihydropyridin-2-one core: This step involves the cyclization of a suitable precursor, such as a β-keto ester, in the presence of ammonia or an amine to form the dihydropyridin-2-one core.
Coupling of the intermediates: The final step involves the coupling of the oxolan-3-ylmethyl intermediate with the dihydropyridin-2-one core under suitable reaction conditions, such as the presence of a base and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(oxolan-3-ylmethyl)-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The dihydropyridin-2-one core can be reduced to form tetrahydropyridine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of tetrahydropyridine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
5-Amino-1-(oxolan-3-ylmethyl)-1,2-dihydropyridin-2-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-1-(oxolan-3-ylmethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the dihydropyridin-2-one core can interact with enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid
- 5-Amino-1-(oxolan-3-yl)-1H-pyrazole-4-carboxamide
Uniqueness
5-Amino-1-(oxolan-3-ylmethyl)-1,2-dihydropyridin-2-one is unique due to its specific combination of functional groups and its dihydropyridin-2-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H14N2O2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
5-amino-1-(oxolan-3-ylmethyl)pyridin-2-one |
InChI |
InChI=1S/C10H14N2O2/c11-9-1-2-10(13)12(6-9)5-8-3-4-14-7-8/h1-2,6,8H,3-5,7,11H2 |
InChI Key |
JUYPHXZUVZSHDM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1CN2C=C(C=CC2=O)N |
Origin of Product |
United States |
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